Linuron-d6

Catalog No.
S1783613
CAS No.
1219804-76-8
M.F
C9H10Cl2N2O2
M. Wt
255.128
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linuron-d6

CAS Number

1219804-76-8

Product Name

Linuron-d6

IUPAC Name

3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

255.128

InChI

InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3

InChI Key

XKJMBINCVNINCA-WFGJKAKNSA-N

SMILES

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC

Synonyms

N’-(3,4-Dichlorophenyl)-N-methoxy-N-methyl-urea-d6; 1-(3,4-Dichlorophenyl)-3-methoxy-3-methylurea-d6; Afalon-d6; Afalon Inuron-d6; Alfalon-d6; Alfalone-d6; Aphalon-d6; Cephalon-d6; Du Pont 326-d6; Du Pont Herbicide 326-d6; Herbicide 326-d6; Linex-d6;
  • Weed Control

    Methoxydiuron acts by inhibiting photosynthesis in susceptible plants. Research has investigated its effectiveness in controlling various weeds, including broadleaf weeds and grasses, in different agricultural settings. Studies have evaluated its application methods, timing, and impact on target weeds and crop selectivity [].

  • Plant Physiology Studies

    Due to its mode of action, Methoxydiuron has been used in scientific research to study plant physiological processes related to photosynthesis and herbicide resistance mechanisms. Scientists have employed it to understand how plants respond to herbicidal stress and develop strategies for weed control [].

  • Environmental Fate Studies

    Research has examined the environmental fate of Methoxydiuron after application. Scientists are interested in understanding its degradation pathways in soil and water, its potential for leaching and runoff, and its impact on non-target organisms. These studies are crucial for assessing the environmental safety of Methoxydiuron.

Linuron-d6 is a stable isotope-labeled compound, specifically a deuterated form of Linuron, which is primarily used as a herbicide. Its chemical formula is C9H4Cl2D6N2O2, and it has a molecular weight of 255.13 g/mol. This compound is characterized by the presence of six deuterium atoms, which serve to enhance its stability and facilitate its detection in various analytical applications. Linuron-d6 is identified by its CAS number 1219804-76-8 and is typically stored under controlled conditions to maintain its integrity .

  • Methoxydiuron acts by inhibiting photosynthesis in susceptible plants []. It disrupts the process by binding to the D1 protein in photosystem II, a key component for light energy conversion [].
  • Methoxydiuron is considered slightly toxic to humans and animals [].
  • It can cause skin and eye irritation upon contact.
  • Long-term exposure may be harmful [].
  • Methoxydiuron is not readily flammable but may decompose upon heating, releasing toxic fumes [].

Linuron-d6 retains biological activities similar to those of Linuron, primarily functioning as a herbicide. It inhibits photosynthesis in plants by blocking the electron transport chain in chloroplasts, which leads to plant death. Additionally, studies indicate potential toxicological effects on non-target organisms, including aquatic life and mammals. The compound has been classified with acute toxicity ratings and potential carcinogenic effects .

The synthesis of Linuron-d6 typically involves the following steps:

  • Starting Materials: The synthesis begins with appropriate precursors that contain deuterium.
  • Reactions: Common methods include nucleophilic substitution and coupling reactions to introduce the deuterated groups into the Linuron structure.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for analytical applications.

The specific methodologies can vary based on laboratory protocols and desired yields .

Linuron-d6 is primarily utilized in research and development settings for:

  • Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques for quantifying Linuron and its metabolites in environmental samples.
  • Toxicology Studies: Researchers use Linuron-d6 to study the degradation pathways of Linuron in various environments.
  • Pesticide Risk Assessment: It plays a role in evaluating the environmental impact of herbicides and their breakdown products .

Interaction studies involving Linuron-d6 focus on its behavior in biological systems and environmental contexts. Key areas include:

  • Metabolic Pathways: Research investigates how Linuron-d6 is metabolized in organisms compared to its non-deuterated form.
  • Environmental Fate: Studies assess how Linuron-d6 interacts with soil microorganisms and aquatic ecosystems, influencing its degradation rates and toxicity profiles .

Linuron-d6 shares structural similarities with several other herbicides and chemical compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
LinuronC9H10Cl2N2O2Non-deuterated form; widely used herbicide
DiuronC9H10Cl2N2OSimilar structure; used for weed control
ChloridazonC9H8Cl2N4O3Different mode of action; more toxic
PropanilC10H12ClNDifferent herbicidal action; less persistent

Linuron-d6's uniqueness lies in its stable isotope labeling, which allows for precise tracking in analytical studies while maintaining similar biological activity as its parent compound .

XLogP3

3.2

Dates

Last modified: 08-15-2023

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